molecular formula C19H19N3O3 B2807207 1-methyl-2-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,2-dihydropyridine-3-carboxamide CAS No. 1235079-03-4

1-methyl-2-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2807207
CAS RN: 1235079-03-4
M. Wt: 337.379
InChI Key: XMOFKKFWTRKKOC-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,2-dihydropyridine-3-carboxamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is also known by its chemical name, MRS2500.

Scientific Research Applications

Antibacterial and Antifungal Properties

  • Antibacterial Activity : Quinoline derivatives, including compounds similar to the one , have shown significant antibacterial properties. They are effective against a range of bacterial strains, indicating their potential as antibacterial agents. For instance, the study by Domagala et al. (1988) synthesized and evaluated a series of quinoline-carboxylic acids for antibacterial activity, finding strong correlations with DNA-gyrase inhibition.
  • Antifungal Activity : Some quinoline derivatives also exhibit antifungal properties. A study by Moussaoui et al. (2019) synthesized new quinoline-carboxamides and found them to be effective against various fungal strains.

Potential in Drug Development

  • Chemokine and Cytokine Induction : Certain quinoline derivatives can induce chemokines and cytokines in a Toll-like receptor 2 (TLR2) dependent manner. This property is significant in the development of vaccine adjuvants, as demonstrated in the study by Hu et al. (2018).
  • Cytotoxic Activity : Research has indicated that certain carboxamide derivatives of quinoline have cytotoxic properties. For example, Deady et al. (2003) synthesized a series of carboxamides and found them to be potent cytotoxins against various cancer cell lines.

Structural and Chemical Studies

  • Crystal Structure Analysis : The study of crystal structures of quinoline derivatives, including their hydrogen bonding and molecular interactions, is crucial for understanding their chemical properties. For instance, Gomes et al. (2016) analyzed the crystal structure of a quinoline-carboxamide derivative, providing insights into its molecular conformation.

Other Applications

  • Inhibition of Blood Coagulation Factors : Quinoline derivatives have shown potential in inhibiting blood coagulation factors, which could be significant in developing anticoagulant therapies. This was explored in the study by Potapov et al. (2021), where certain compounds exhibited inhibitory activity against blood coagulation factors Xa and XIa.

properties

IUPAC Name

1-methyl-2-oxo-N-(3-quinolin-8-yloxypropyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-22-12-4-8-15(19(22)24)18(23)21-11-5-13-25-16-9-2-6-14-7-3-10-20-17(14)16/h2-4,6-10,12H,5,11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOFKKFWTRKKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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